1-Methyl-1H-imidazole-4-carbohydrazide
Overview
Description
1-Methyl-1H-imidazole-4-carbohydrazide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound is characterized by the presence of a methyl group at the first position and a carbohydrazide group at the fourth position of the imidazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-methylimidazole with hydrazine hydrate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.
Chemical Reactions Analysis
Oxidation: 1-Methyl-1H-imidazole-4-carbohydrazide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other functional groups. Reagents such as alkyl halides are often used in these reactions.
Major Products: The major products formed from these reactions include oxidized imidazoles, reduced imidazoles, and various substituted imidazoles.
Scientific Research Applications
Chemistry: In synthetic chemistry, 1-Methyl-1H-imidazole-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, it is used in the production of various chemicals and materials. Its versatility and reactivity make it a useful compound in different industrial applications.
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biological pathways. The carbohydrazide group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Imidazole: The parent compound, imidazole, lacks the methyl and carbohydrazide groups, making it less reactive and less versatile.
1-Methylimidazole: This compound has a methyl group but lacks the carbohydrazide group, resulting in different reactivity and applications.
Other Imidazole Derivatives: Similar compounds with different substituents on the imidazole ring can exhibit varying biological and chemical properties. The presence of the carbohydrazide group in 1-Methyl-1H-imidazole-4-carbohydrazide gives it unique characteristics compared to other derivatives.
Properties
IUPAC Name |
1-methylimidazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-4(7-3-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALUCSJWXCVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665554 | |
Record name | 1-Methyl-1H-imidazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41064-93-1 | |
Record name | 1-Methyl-1H-imidazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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